An In-depth Technical Guide to the Discovery and Synthesis of Pyrimidifen
An In-depth Technical Guide to the Discovery and Synthesis of Pyrimidifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidifen, a potent acaricide and insecticide, has played a significant role in crop protection since its introduction. This technical guide provides a comprehensive overview of the discovery and synthesis history of Pyrimidifen, catering to a scientific audience. It delves into the key developmental milestones, detailed synthesis methodologies, and the experimental protocols used for its characterization. Quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized using Graphviz diagrams. The core focus is to furnish researchers and professionals in drug development with a detailed technical resource on the foundational chemistry and biology of Pyrimidifen.
Discovery and Development History
Pyrimidifen emerged from a dedicated research and development program aimed at discovering novel agrochemicals with high efficacy against problematic mite species.
1.1. Pioneering Research by Sankyo and Ube Industries
Pyrimidifen was jointly developed by the Japanese companies Sankyo Company, Limited and Ube Industries, Limited. Their collaborative research efforts in the 1980s led to the discovery of a new class of pyrimidinamine derivatives with potent acaricidal properties.
1.2. Key Milestones
Official trials for Pyrimidifen commenced in Japan in 1988. Following successful evaluations of its efficacy and safety, it was granted pesticide registration in Japan in April 1995. The compound was introduced to the market under the trade name Miteclean®.
Chemical Synthesis of Pyrimidifen
The chemical synthesis of Pyrimidifen, chemically named 5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine, involves a multi-step process. The core of the synthesis lies in the construction of the substituted pyrimidine ring and the subsequent attachment of the phenoxyethylamino side chain. A key patent, EP0287853A2, filed by Sankyo and Ube Industries, outlines the synthesis of related aralkylaminopyrimidine derivatives and provides the basis for the synthesis of Pyrimidifen.
2.1. Synthesis of the Pyrimidine Core
The synthesis of the central 4,5,6-trisubstituted pyrimidine ring is a critical step. A plausible synthetic route, based on general methods for pyrimidine synthesis, is outlined below.
graph "Pyrimidifen_Synthesis_Pathway" {
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rankdir=LR;
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Reactants
A [label="Diethyl 2-ethylmalonate", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Formamidine", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="POCl3", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethan-1-amine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates
I1 [label="4,6-dihydroxy-5-ethyl-pyrimidine", fillcolor="#FFFFFF", fontcolor="#202124"];
I2 [label="4,6-dichloro-5-ethylpyrimidine", fillcolor="#FFFFFF", fontcolor="#202124"];
// Product
P [label="Pyrimidifen", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
A -> I1 [label=" + Formamidine (B)\n(Cyclization)"];
B -> I1;
I1 -> I2 [label=" + POCl3 (C)\n(Chlorination)"];
C -> I2;
I2 -> P [label=" + Amine (D)\n(Nucleophilic Substitution)"];
D -> P;
}
Pyrimidifen's inhibition of Mitochondrial Complex I.
Experimental Protocols
The characterization of Pyrimidifen's biological activity and mechanism of action relies on specific experimental assays. Below are detailed protocols for key experiments.
4.1. Acaricidal Activity Assay
This protocol is adapted from standard methods for evaluating the efficacy of acaricides against spider mites.
Objective: To determine the lethal concentration (LC₅₀) of Pyrimidifen against a target mite species (e.g., two-spotted spider mite, Tetranychus urticae).
Materials:
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Pyrimidifen technical grade (≥98% purity)
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Acetone
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Triton X-100 (or other suitable surfactant)
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Distilled water
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Bean or leaf discs
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Adult female spider mites
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Petri dishes
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Filter paper
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Spray tower or Potter spray tower
Procedure:
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Preparation of Test Solutions:
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Prepare a stock solution of Pyrimidifen in acetone.
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Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.05% Triton X-100) to ensure even spreading. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 ppm.
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A control solution containing only distilled water and surfactant should also be prepared.
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Treatment of Leaf Discs:
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Place leaf discs (e.g., from kidney bean plants) on a moist filter paper in a Petri dish.
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Spray the leaf discs with the different concentrations of the Pyrimidifen solutions and the control solution until runoff.
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Allow the leaf discs to air dry.
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Infestation and Incubation:
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Once dry, place a known number of adult female spider mites (e.g., 20-30) onto each leaf disc.
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Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
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Mortality Assessment:
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After 24 and 48 hours, count the number of dead mites on each leaf disc. Mites that are unable to move when prodded with a fine brush are considered dead.
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Data Analysis:
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Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
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Determine the LC₅₀ value using probit analysis.
Workflow for the acaricidal activity assay.
4.2. Mitochondrial Complex I Inhibition Assay
This protocol describes a method to measure the inhibitory effect of Pyrimidifen on mitochondrial Complex I activity.
Objective: To determine the IC₅₀ value of Pyrimidifen for the inhibition of mitochondrial Complex I.
Materials:
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Pyrimidifen technical grade
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Isolated mitochondria (e.g., from bovine heart or a target insect species)
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NADH
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Ubiquinone (Coenzyme Q₁)
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Rotenone (a known Complex I inhibitor, as a positive control)
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Potassium phosphate buffer (pH 7.4)
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Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
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Mitochondrial Preparation:
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Isolate mitochondria from the chosen tissue using differential centrifugation. The final mitochondrial pellet should be resuspended in a suitable buffer.
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Assay Mixture Preparation:
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In a cuvette, prepare an assay mixture containing the potassium phosphate buffer and a specific concentration of isolated mitochondria.
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Add varying concentrations of Pyrimidifen (e.g., 0.01, 0.1, 1, 10, 100 µM) to different cuvettes. A control cuvette with no inhibitor and a positive control with a saturating concentration of rotenone should be included.
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Add ubiquinone to the mixture.
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Initiation and Measurement:
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Initiate the reaction by adding NADH to the cuvette.
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Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ by Complex I results in a decrease in absorbance at this wavelength.
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Data Analysis:
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Calculate the rate of NADH oxidation for each concentration of Pyrimidifen.
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Normalize the rates to the control (100% activity) and the rotenone-inhibited sample (0% activity).
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Plot the percentage of inhibition against the logarithm of the Pyrimidifen concentration and determine the IC₅₀ value.
Parameter Value Wavelength 340 nm Temperature 25-30 °C Substrate NADH Electron Acceptor Ubiquinone (Coenzyme Q₁) Positive Control Rotenone
Conclusion
Pyrimidifen stands as a testament to the successful application of rational drug design in the agrochemical industry. Its discovery by Sankyo and Ube Industries provided a valuable tool for mite control, and its mechanism of action through the inhibition of mitochondrial Complex I has been well-characterized. The synthetic pathways and experimental protocols detailed in this guide offer a comprehensive technical resource for scientists and researchers in the field, facilitating a deeper understanding of this important acaricide and providing a foundation for future research in the development of novel crop protection agents.
